

An In-depth Technical Guide on the Physical Characteristics of Deuterated 1-Bromononane

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Compound of Interest

Compound Name: 1-Bromononane-d₄

Cat. No.: B15600238

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This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-bromononane, a compound of increasing interest in pharmaceutical and materials science research. The substitution of protium (¹H) with deuterium (²H or D) can subtly yet significantly alter the physicochemical properties of a molecule, influencing its metabolic stability, reaction kinetics, and spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these isotopic effects.

Core Physical Properties

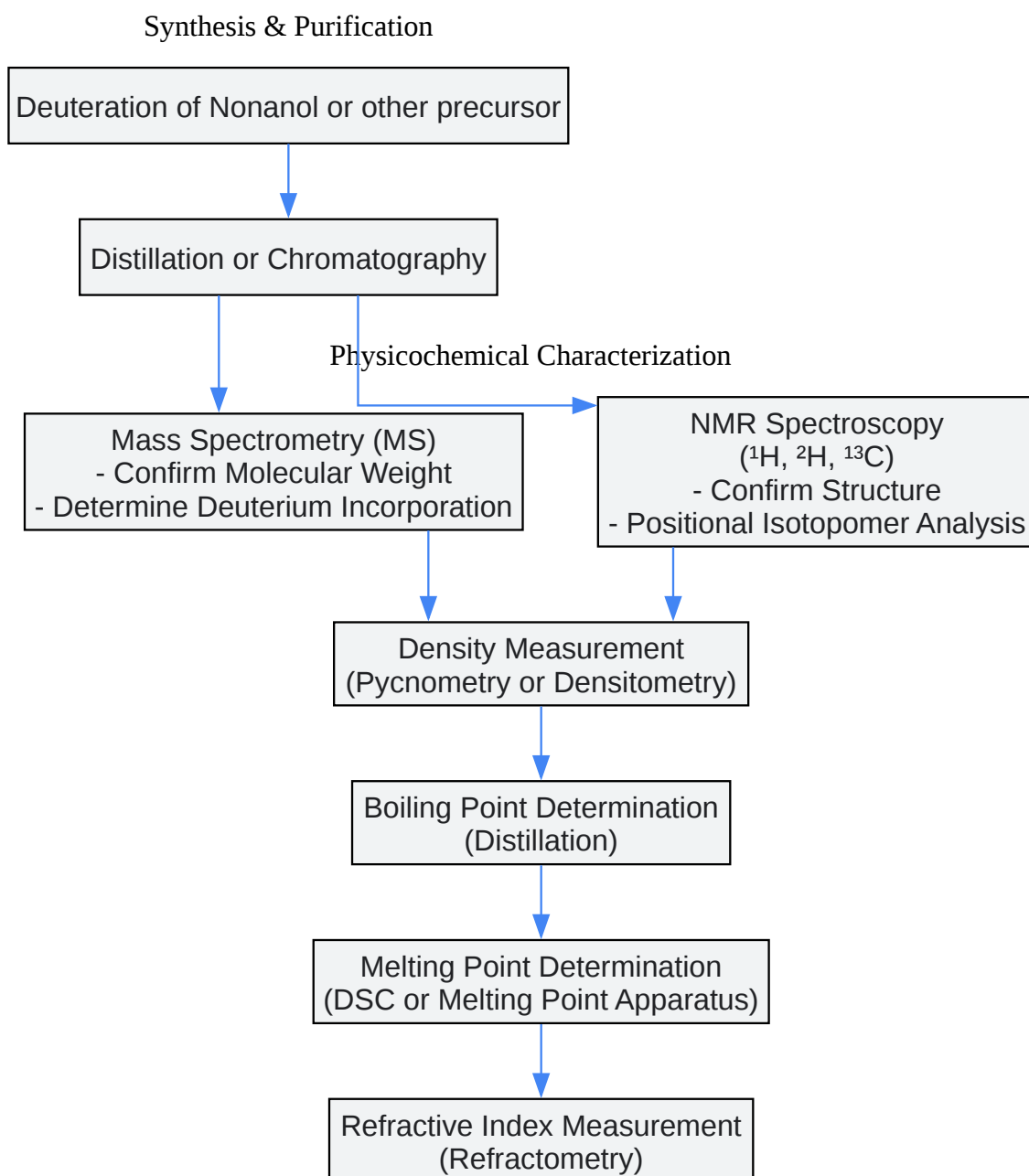
The introduction of deuterium into the 1-bromononane structure leads to predictable changes in its physical properties. The primary effect of deuteration is the increase in molecular mass, which directly influences properties such as density and boiling point. The following table summarizes the key physical characteristics of both standard (perprotiated) and deuterated 1-bromononane, with the understanding that the values for the deuterated species are often estimated based on the known effects of isotopic substitution.

Physical Property	1-Bromononane (Perprotiated)	1-Bromononane (Deuterated)
Molecular Formula	C ₉ H ₁₉ Br	C ₉ D ₁₉ Br or C ₉ H _x D _y Br
Molecular Weight (g/mol)	207.15	~226.27 (for C ₉ D ₁₉ Br)
Density (g/cm ³ at 25°C)	1.077	>1.077
Boiling Point (°C)	220-221	Slightly higher than 221
Melting Point (°C)	-35	Slightly different from -35
Refractive Index (n ²⁰ /D)	1.456	Slightly different from 1.456

Note: The exact physical properties of deuterated 1-bromononane can vary depending on the specific positions and the extent of deuterium incorporation. The values presented for the deuterated compound are estimations based on general principles of isotopic effects.

Experimental Workflows

The determination of the physical characteristics of deuterated 1-bromononane follows standard analytical procedures. The logical workflow for characterizing a new batch of this compound is outlined below.



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Figure 1: Experimental workflow for the synthesis and characterization of deuterated 1-bromononane.

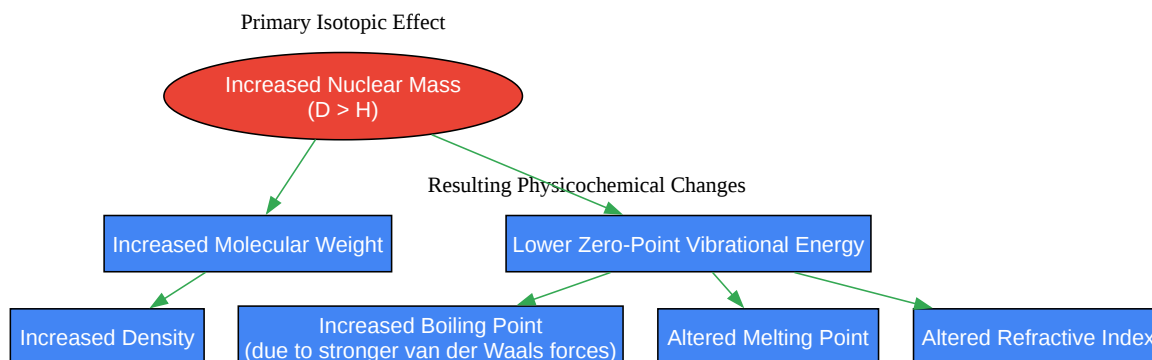
Methodologies for Key Experiments

A detailed protocol for the characterization of deuterated 1-bromononane would involve the following standard methodologies:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the deuterated compound and to quantify the degree of deuterium incorporation. Electron ionization (EI) or chemical ionization (CI) sources are typically used for this class of molecules.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The absence or reduction of signals in the proton NMR spectrum at specific chemical shifts confirms the positions of deuteration.
 - ^2H NMR: Deuterium NMR provides direct evidence of the presence and location of deuterium atoms in the molecule.
 - ^{13}C NMR: Carbon-13 NMR can show subtle changes in chemical shifts and coupling constants upon deuteration, providing further structural confirmation.
- **Density Measurement:** The density is typically measured using a pycnometer or a digital densitometer at a controlled temperature (e.g., 25°C).
- **Boiling and Melting Point Determination:** The boiling point is determined by distillation under controlled pressure. The melting point is measured using a standard melting point apparatus or by differential scanning calorimetry (DSC), which provides a more precise value.
- **Refractive Index Measurement:** The refractive index is measured using an Abbe refractometer at a specified temperature (typically 20°C) and wavelength (usually the sodium D-line, 589 nm).

Logical Relationships in Isotopic Effects

The observed changes in the physical properties of 1-bromononane upon deuteration are a direct consequence of the increased mass of deuterium compared to protium. This fundamental difference propagates through several related physical characteristics.



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Figure 2: Logical relationship between the primary isotopic effect and the resulting changes in physical properties.

In conclusion, the deuteration of 1-bromononane results in a molecule with distinct physical properties compared to its perprotiated counterpart. These differences, primarily driven by the increased molecular mass and altered vibrational energies, are important considerations for its application in various scientific and industrial fields. The experimental workflows and methodologies described herein provide a robust framework for the accurate characterization of this and other deuterated compounds.

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